

WNK463 Kinase Selectivity Profile: A Comparative Guide

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Compound of Interest		
Compound Name:	WNK463	
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This guide provides a detailed analysis of the kinase selectivity profile of **WNK463**, a potent pan-WNK (With-No-Lysine) kinase inhibitor. The data presented here offers a comparative perspective on its on-target potency and off-target effects against a broad panel of kinases, supported by experimental methodologies and pathway context.

WNK463: On-Target Potency

WNK463 demonstrates high potency against all four members of the WNK kinase family. In vitro biochemical assays have established the following half-maximal inhibitory concentrations (IC50):

Kinase	IC50 (nM)
WNK1	5
WNK2	1
WNK3	6
WNK4	9

Table 1: IC50 values of **WNK463** against WNK kinase isoforms.



Kinase Selectivity Profile of WNK463

To assess the selectivity of **WNK463**, its activity was profiled against a broad panel of human kinases. The following table summarizes the percentage of remaining kinase activity in the presence of 1.0 μ M **WNK463**, providing a clear view of its off-target inhibition profile. A lower percentage indicates stronger inhibition.



Kinase	% Activity Remaining	Kinase	% Activity Remaining	Kinase	% Activity Remaining
WNK1	<10	EPH-B2	128	MKK2	127
WNK2	<10	MARK4	124	DDR2	122
WNK3	<10	PKC alpha	120	IRAK4	120
WNK4	<10	ULK1	120	TTBK1	119
OSR1	104	MST2	119	MNK1	117
AMPK (hum)	116	STK33	116	YES1	116
PKB alpha	115	PIM1	115	BRK	115
MNK2	114	CK1 delta	114	NUAK1	114
p38 gamma MAPK	114	PLK1	114	TAK1	114
DAPK1	113	IRAK1	113	PDK1	113
p38 beta MAPK	113	NEK6	112	MPSK1	112
EPH-A4	112	FGF-R1	111	ABL	111
IR	111	HER4	110	PHK	110
DYRK3	109	IRR	109	MEKK1	108
МАРКАР-КЗ	108	GCK	108	ASK1	108
втк	108	CK2	107	TGFBR1	107
EPH-A2	107	MSK1	107	IKK beta	106
DYRK1A	106	TESK1	106	TSSK1	106
PAK5	105	TLK1	105	Src	105
Lck	105	PDGFRA	105	ERK1	105
PKD1	105	MST4	105	IGF-1R	105



PKA	105	PIM3	105	BRSK2	104
PAK6	104	LKB1	104	GSK3 beta	104
Aurora B	103	TBK1	103	MST3	103
CAMK1	103	MINK1	102	CHK1	102
MKK6	102	PRAK	102	TTBK2	102
HIPK2	102	SIK2	102	ERK8	102
JNK1	102	Aurora A	102	VEGFR1	101
CDK2-Cyclin	101	CDK9-Cyclin T1	101	ERK5	101
MARK3	101	EPH-B3	100	PKB beta	100
CSK	100	PINK	100	SmMLCK	100
PRK2	99	RIPK2	99	NEK2a	99
PKC gamma	98	MLK1	98	TIE2	98
MARK1	98	TTK	98	PIM2	98
EF2K	97	MAPKAP-K2	97	PKC zeta	97
CAMKK beta	97	MAP4K3	97	ROCK 2	97
JNK3	96				

Table 2: Kinase selectivity profile of **WNK463** at 1.0 μ M. Data sourced from the International Centre for Kinase Profiling.

It has also been reported that when tested at a higher concentration of 10 μ M against a panel of 442 kinases, **WNK463** displayed greater than 50% inhibition against only two of these kinases, underscoring its high selectivity.

Comparison with an Alternative WNK Inhibitor: WNK-IN-11



To provide further context for **WNK463**'s selectivity, it is compared here with another known WNK inhibitor, WNK-IN-11.

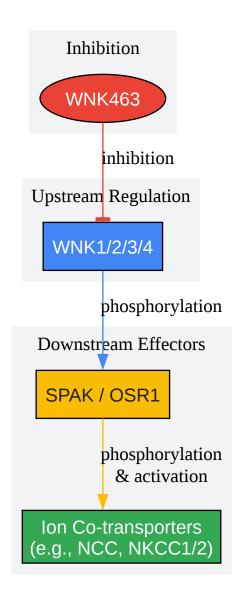
Feature	WNK463	WNK-IN-11
Primary Target(s)	Pan-WNK (WNK1/2/3/4)	WNK1
IC50 (WNK1)	5 nM	4 nM
Selectivity Profile	Highly selective. At 10 μM against 442 kinases, >50% inhibition of only 2 off-target kinases was observed.	Highly selective. At 10 μM against 440 kinases, significant off-target inhibition was observed only against BTK and FER kinases.[1]
Binding Mode	ATP-competitive	Allosteric

Table 3: Comparison of WNK463 and WNK-IN-11.

WNK Signaling Pathway

WNK kinases are key regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion cotransporters.





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Caption: WNK kinase signaling pathway and the inhibitory action of WNK463.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

The selectivity of **WNK463** against a panel of kinases is typically determined using an in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:



- Purified recombinant kinases
- Specific peptide substrates for each kinase
- WNK463 (or other test inhibitors) dissolved in DMSO
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- 384-well white assay plates

Procedure:

- Compound Preparation: A serial dilution of WNK463 is prepared in DMSO and then further
 diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control
 is included.
- Kinase Reaction Setup:
 - To each well of a 384-well plate, add the specific kinase in kinase reaction buffer.
 - Add the diluted WNK463 or DMSO control to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the specific peptide substrate and ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
- Termination of Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. The plate is incubated for 40 minutes at room temperature.



- ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each
 well. This reagent converts the ADP generated by the kinase reaction into ATP and contains
 luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP
 produced. The plate is incubated for 30-60 minutes at room temperature.
- Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
- Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO control. For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve. For single-point screening, the percent activity remaining is calculated.



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References

- 1. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
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